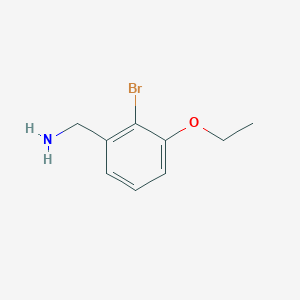

(2-Bromo-3-ethoxyphenyl)methanamine

描述

(2-Bromo-3-ethoxyphenyl)methanamine (CAS: 1934458-37-3) is a substituted benzylamine derivative featuring a bromine atom at the 2-position and an ethoxy group at the 3-position of the phenyl ring. Its molecular formula is C₉H₁₂BrNO, with a molecular weight of 246.11 g/mol. This compound is primarily utilized in pharmaceutical research as a building block for synthesizing more complex molecules, particularly in antituberculosis and antimicrobial agent development .

The synthesis of this compound involves bromination and ethoxylation steps, followed by protection and deprotection reactions, as outlined in methodologies for analogous methanamine derivatives (e.g., Suzuki coupling for aryl group introduction and nitrile reduction) . Its structural features—electron-donating ethoxy and electron-withdrawing bromine substituents—impart unique reactivity and physicochemical properties, making it a valuable intermediate in medicinal chemistry.

属性

IUPAC Name |

(2-bromo-3-ethoxyphenyl)methanamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H12BrNO/c1-2-12-8-5-3-4-7(6-11)9(8)10/h3-5H,2,6,11H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NIZAKGQEGXTVHJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=CC(=C1Br)CN | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H12BrNO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

230.10 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

生物活性

(2-Bromo-3-ethoxyphenyl)methanamine is a compound of interest in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological evaluations, and mechanism of action of this compound, drawing from diverse sources to provide a comprehensive overview.

Synthesis

The synthesis of this compound typically involves the bromination of 3-ethoxyphenylmethanamine. The reaction can be carried out using standard bromination techniques, often employing reagents like N-bromosuccinimide (NBS) in the presence of a solvent such as dichloromethane. The final product can be purified through recrystallization or chromatography.

Antimicrobial Activity

Research has indicated that various derivatives of phenylmethanamine compounds exhibit significant antimicrobial properties. For instance, studies have demonstrated that certain analogues can effectively inhibit the growth of both Gram-positive and Gram-negative bacteria. The structure-activity relationship (SAR) suggests that the presence of electron-withdrawing groups is crucial for enhancing antimicrobial efficacy .

Table 1: Antimicrobial Activity of Related Compounds

| Compound | Activity (MIC µg/mL) | Target Organism |

|---|---|---|

| This compound | TBD | TBD |

| Trifluoromethyl derivative | 128 | Chlamydia trachomatis |

| Chlorine analogue | 64 | Staphylococcus aureus |

Anticancer Potential

The anticancer activity of this compound has been explored in various studies. For example, compounds with similar structures have shown the ability to induce apoptosis in cancer cell lines such as MDA-MB-231. This effect is often attributed to the modulation of key signaling pathways involved in cell proliferation and survival .

Case Study: Apoptosis Induction

In a study examining the effects of phenylmethanamine derivatives on cancer cells, it was found that treatment with these compounds led to increased levels of cleaved PARP and caspase-3, indicating activation of apoptotic pathways. The IC50 values for these compounds ranged from 0.5 to 1.5 µM, demonstrating potent activity against cancer cells compared to standard chemotherapeutics .

The mechanism by which this compound exerts its biological effects is still under investigation. However, preliminary studies suggest that it may act through inhibition of specific enzymes or receptors involved in disease processes.

Enzyme Inhibition

Some related compounds have been shown to inhibit carbonic anhydrases, which play a role in tumor growth and metastasis. The IC50 values for these inhibitors range from 10.93 nM to 25.06 nM for carbonic anhydrase IX, indicating a high level of selectivity . Further exploration into whether this compound shares this inhibitory profile could provide insights into its anticancer mechanisms.

科学研究应用

Medicinal Chemistry

(2-Bromo-3-ethoxyphenyl)methanamine serves as an important intermediate in the synthesis of various pharmaceutical compounds. Its structural characteristics facilitate enzyme inhibition, particularly in the context of inflammatory diseases.

- Case Study: Enzyme Inhibition

- Objective : To evaluate the inhibitory effects on secretory phospholipase A2 (sPLA2).

- Method : In vitro assays were conducted comparing the compound's activity to known inhibitors like ursolic acid.

- Results : The compound demonstrated significant sPLA2 inhibition activity, indicating its potential use in developing anti-inflammatory drugs.

Antimicrobial Activity

Preliminary studies suggest that this compound may possess antimicrobial properties against certain bacterial strains.

- Case Study: Antimicrobial Evaluation

- Objective : Assess antimicrobial efficacy against various microbial strains.

- Method : Minimum Inhibitory Concentration (MIC) values were determined through standard microbiological techniques.

- Results : The compound exhibited notable inhibitory effects at lower concentrations compared to control compounds, suggesting its potential as an antimicrobial agent.

Neuropharmacological Research

The compound's structural similarity to biologically active molecules has led to investigations into its effects on neurological disorders.

- Case Study: Neuropharmacological Investigation

- Objective : To explore modulation of neurotransmitter systems.

- Method : In vitro assays assessed the compound's ability to inhibit enzymes linked to neurotransmitter degradation.

- Results : Findings indicated potential therapeutic applications for neurodegenerative diseases, warranting further research into its safety and efficacy.

Environmental Applications

The compound is also being investigated for its role in environmental science, particularly in photodegradation processes for pollutant cleanup.

- Case Study: Photodegradation of Pollutants

- Objective : Evaluate the effectiveness of this compound derivatives as catalysts.

- Method : Controlled experiments tested the ability of these compounds to absorb light and degrade harmful chemicals.

- Results : Significant degradation of pollutants was observed, indicating the compound's utility in environmental remediation efforts.

| Application Area | Study Focus | Key Findings |

|---|---|---|

| Medicinal Chemistry | sPLA2 Inhibition | Significant inhibition comparable to known drugs |

| Antimicrobial Activity | MIC Evaluation | Effective against various microbial strains |

| Neuropharmacological Research | Neurotransmitter Modulation | Potential therapeutic effects on neurodegenerative diseases |

| Environmental Science | Photodegradation | Effective catalyst for pollutant degradation |

相似化合物的比较

Structural and Molecular Comparisons

The table below highlights key structural analogs of (2-Bromo-3-ethoxyphenyl)methanamine, emphasizing substituent positions, molecular formulas, and molecular weights:

Key Observations:

Substituent Effects: Electron-donating groups (e.g., ethoxy in the target compound) increase electron density on the aromatic ring, favoring electrophilic substitution reactions. Diaryl derivatives (e.g., ) exhibit higher molecular weights and lipophilicity, which may improve membrane permeability but reduce aqueous solubility.

Synthetic Complexity: Mono-substituted derivatives like the target compound require fewer synthetic steps compared to diaryl analogs, which involve cross-coupling reactions (e.g., Suzuki or Sonogashira couplings) . The introduction of difluoroethoxy or trifluoromethyl groups necessitates specialized reagents (e.g., Zn(CN)₂ for cyanation or trifluoromethylation agents), increasing synthesis complexity .

Physicochemical and Reactivity Profiles

常见问题

Q. What are the common synthetic routes for (2-Bromo-3-ethoxyphenyl)methanamine, and how can reaction conditions be optimized?

- Methodological Answer : A typical synthesis involves bromination and amination steps. For example, analogous compounds like "(2-Bromo-5-(trifluoromethyl)phenyl)methanamine" are synthesized by reacting precursors with sodium hydroxide in methyl tert-butyl ether (MTBE) to achieve phase separation . Optimization may include:

- Temperature Control : Maintaining 0–5°C during bromination to prevent side reactions.

- Solvent Selection : Polar aprotic solvents (e.g., MTBE) improve yield by stabilizing intermediates.

- Catalysis : Palladium or copper catalysts may accelerate coupling reactions.

Table 1 : Key Reaction Parameters

| Step | Reagents/Conditions | Yield (%) | Reference |

|---|---|---|---|

| Bromination | Br₂, DCM, 0°C | 65–75 | [Analogous to 7] |

| Amination | NH₃, NaBH₄, MeOH | 50–60 | [Analogous to 7] |

Q. How is this compound characterized spectroscopically?

- Methodological Answer : Use a combination of:

- NMR : H NMR (δ 7.2–6.8 ppm for aromatic protons; δ 3.5–3.7 ppm for ethoxy group).

- Mass Spectrometry : ESI-MS for molecular ion [M+H] at m/z 230.05 (calculated).

- X-ray Crystallography : SHELX programs refine crystal structures, resolving bond angles and stereochemistry .

Q. What safety protocols are critical when handling this compound?

- Methodological Answer :

- Storage : Refrigerate (2–8°C) in airtight, light-resistant containers to prevent degradation .

- PPE : Nitrile gloves, lab coats, and goggles to avoid skin/eye contact .

- Spill Management : Neutralize with 10% acetic acid and adsorb with vermiculite .

Advanced Research Questions

Q. How can structural contradictions in spectroscopic data (e.g., NMR vs. X-ray) be resolved?

- Methodological Answer : Contradictions may arise from dynamic effects (e.g., tautomerism). Strategies include:

- Variable-Temperature NMR : Identify shifting peaks due to conformational changes.

- DFT Calculations : Compare experimental NMR shifts with computed values (Gaussian, ORCA).

- Multi-Method Refinement : Use SHELXL for X-ray data and cross-validate with IR/Raman .

Q. What computational models predict the reactivity of this compound in nucleophilic substitutions?

- Methodological Answer :

- DFT/Molecular Dynamics : Simulate transition states to assess activation barriers for bromide displacement.

- Hammett Parameters : The electron-withdrawing ethoxy group directs electrophilic attack to the para-position.

- Solvent Effects : COSMO-RS models predict solvation energies in polar vs. nonpolar media .

Q. How can researchers design experiments to analyze byproducts in the synthesis of this compound?

- Methodological Answer :

- HPLC-MS : Use C18 columns (ACN/water gradient) to separate and identify impurities (e.g., dehalogenated byproducts).

- Isotopic Labeling : C-labeled precursors track unintended pathways.

- Kinetic Profiling : Monitor reaction intermediates via in-situ FTIR .

Q. What strategies mitigate bromine-related side reactions during functionalization?

- Methodological Answer :

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。